Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Allyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a compound with significant pharmaceutical potential. It can be used in the research of various diseases and exhibits potential antibacterial, antitumor, and antiviral activities .
Synthesis Analysis
The synthesis of this compound involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group. This process yields a previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate. The phosphonate is then treated with decan-1-ol and aqueous iodine to afford triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .Molecular Structure Analysis
The molecular formula of this compound is C14H20N4O8, and it has a molecular weight of 372.33 .Chemical Reactions Analysis
The compound is a key reagent in biomedicine used for the synthesis of complex carbohydrate-based drugs. It is utilized in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. It has an optical activity of [α]24/D +1.7 to +3.0°, c = 10 in chloroform. Its melting point is 186-189 °C (lit.) .Scientific Research Applications
Biochemical Research
This compound finds applications in biochemical research, particularly in the study of carbohydrate-based biomolecules and their interactions .
Pharmaceutical Research
The compound possesses significant pharmaceutical potential as it can be employed in the research of various diseases .
Antibacterial Activity
This compound exhibits potential antibacterial activities, making it a notable candidate for drug developing applications .
Antitubercular Activity
The compound has been used in the synthesis of complex carbohydrate-based drugs with antitubercular activities .
Antiviral Activity
It also shows potential antiviral activities, contributing to the development of novel pharmaceuticals targeting various diseases .
Cancer Research
The compound is utilized in the development of novel pharmaceuticals targeting cancer .
Inflammatory Disorders
It is also used in the development of drugs targeting inflammatory disorders .
Plant Chemical Defense
The compound has been found to play a role in plant chemical defense without autotoxicity .
Future Directions
Given its potential pharmaceutical applications, future research could focus on further exploring its antibacterial, antitumor, and antiviral activities. This could involve testing the compound against a wider range of pathogens or cancer cell lines, or investigating its mechanism of action in more detail .
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h6,13-17H,1,7-8H2,2-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSVMSRDBOXABR-WRQOLXDDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(allyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate |
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